Methyl 2,3,4,5-tetrafluorobenzoylacetate
Description
Significance of Fluorinated Organic Compounds in Contemporary Chemical Research
The introduction of fluorine into organic molecules can profoundly alter their steric and electronic properties. The high electronegativity of fluorine, combined with its relatively small van der Waals radius, often leads to enhanced metabolic stability, increased lipophilicity, and altered binding affinities in biologically active molecules. Consequently, fluorinated compounds are of special interest in pharmaceutical and agrochemical chemistry. mdpi.com Beyond life sciences, fluorinated materials are integral to the development of advanced polymers, liquid crystals, and functional materials, where they contribute to thermal stability, chemical resistance, and unique electronic behaviors. The development of new methodologies to create selectively fluorinated compounds is a critical and ongoing challenge in synthetic chemistry. mdpi.com
Overview of Methyl 2,3,4,5-tetrafluorobenzoylacetate as a Compound for Scholarly Investigation
This compound belongs to the class of β-keto esters, which are highly valuable synthetic intermediates. mdpi.com The presence of the tetrafluorobenzoyl moiety introduces strong electron-withdrawing effects, which significantly influence the acidity of the α-protons and the reactivity of the dicarbonyl system. This makes it an intriguing substrate for a variety of chemical transformations. Its structure suggests a rich chemistry, enabling its use in the construction of fluorinated heterocyclic compounds and as a precursor for more complex fluorinated molecules. The study of this compound provides insights into the interplay between the classic reactivity of β-keto esters and the modulating effects of polyfluoroaromatic systems.
Scope and Research Objectives within Beta-Keto Ester Chemistry
The chemistry of β-keto esters is a cornerstone of organic synthesis, providing access to a wide array of molecular structures. Key research objectives in this field include the development of novel synthetic methods, the exploration of their reactivity, and their application as building blocks for complex targets. A primary synthetic route to β-keto esters is the Claisen condensation. google.com For this compound, this would typically involve the condensation of methyl 2,3,4,5-tetrafluorobenzoate with methyl acetate (B1210297).
A significant area of research is the use of β-keto esters in the synthesis of heterocyclic compounds like furans and pyrroles. uwindsor.ca The reaction of a β-keto ester with an α-halo ketone in the presence of a base can lead to the formation of a 1,4-dicarbonyl compound, which can then be cyclized to a furan. uwindsor.ca Furthermore, the active methylene (B1212753) group of β-keto esters is readily functionalized, for example, through enantioselective fluorination to create stereogenic centers bearing a fluorine atom. mdpi.com
Physicochemical Properties of this compound
While specific experimental data for this compound is not widely available in public literature, its properties can be estimated based on its structure and comparison with related compounds.
Interactive Data Table: Estimated Physicochemical Properties
| Property | Estimated Value | Notes |
| Molecular Formula | C₁₀H₆F₄O₃ | Derived from structure. |
| Molecular Weight | 250.15 g/mol | Calculated from formula. |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Based on similar β-keto esters. |
| Boiling Point | > 200 °C (at atmospheric pressure) | Estimated to be high due to polarity and molecular weight. |
| Melting Point | Not available | Expected to be relatively low. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane (B109758), ethyl acetate, THF). Insoluble in water. | Typical for organic esters of this size. |
Synthesis and Spectroscopic Characterization
The primary route for the synthesis of this compound is the Claisen condensation. This reaction involves the base-mediated condensation of an ester with another ester containing α-hydrogens.
A plausible synthetic pathway starts from 2,3,4,5-tetrafluorobenzoic acid. This acid would first be esterified to methyl 2,3,4,5-tetrafluorobenzoate, for example, by reaction with methanol (B129727) in the presence of an acid catalyst. The resulting ester can then undergo a Claisen condensation with methyl acetate using a strong base like sodium hydride or sodium methoxide (B1231860) to yield the target β-keto ester.
Interactive Data Table: Estimated Spectroscopic Data
| Spectroscopic Technique | Expected Characteristic Signals |
| ¹H NMR | - ~3.8 ppm (s, 3H): Methyl ester protons (-OCH₃).- ~4.0 ppm (s, 2H): Methylene protons (-CH₂-).- ~7.0-7.5 ppm (m, 1H): Aromatic proton (-CH).- A signal for the enol proton may also be present, typically in the range of 12-13 ppm. |
| ¹³C NMR | - ~52 ppm: Methyl ester carbon (-OC H₃).- ~45 ppm: Methylene carbon (-C H₂-).- ~168 ppm: Ester carbonyl carbon (-C =O).- ~185 ppm: Ketone carbonyl carbon (-C =O).- Signals for the fluorinated aromatic carbons would appear in the aromatic region, with their chemical shifts and splitting patterns determined by C-F coupling. |
| IR (Infrared) Spectroscopy | - ~1745 cm⁻¹: C=O stretch of the ester.- ~1715 cm⁻¹: C=O stretch of the ketone.- ~1600 cm⁻¹: C=C stretch of the aromatic ring.- ~1100-1300 cm⁻¹: C-F stretching vibrations. |
| Mass Spectrometry (MS) | - [M]+• at m/z 250: Molecular ion peak.- Fragmentation patterns would likely show loss of methoxy (B1213986) (-OCH₃, m/z 31) and carbomethoxy (-COOCH₃, m/z 59) groups. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O3/c1-17-7(16)3-6(15)4-2-5(11)9(13)10(14)8(4)12/h2H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEAAGGILKNYSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC(=C(C(=C1F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Methyl 2,3,4,5 Tetrafluorobenzoylacetate
Established Synthetic Pathways to Methyl 2,3,4,5-tetrafluorobenzoylacetate
The traditional synthesis of this compound is centered on a Claisen condensation reaction, which utilizes a key precursor, 2,3,4,5-tetrafluorobenzoyl chloride. This approach builds the final β-keto ester structure from simpler, functionalized building blocks.
A detailed procedure involves reacting 2,3,4,5-tetrafluorobenzoyl chloride with dimethyl malonate in the presence of a base, such as sodium methoxide (B1231860). prepchem.com The reaction is typically carried out in a solvent like toluene. The process begins by forming the enolate of dimethyl malonate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by a workup procedure that includes acidification and extraction to isolate the desired product. The final steps often involve refluxing in water to promote decarboxylation of one of the ester groups, yielding the target this compound. prepchem.com A representative yield for this multi-step process is in the range of 45-50%. prepchem.com
Multistep Synthetic Approaches to the Fluoroaromatic Core
The tetrafluorinated aromatic core of the molecule is a complex structure that requires a multistep synthetic sequence. Industrial synthesis routes often begin with more common starting materials like phthalic anhydride (B1165640) or phthalic nitrile. google.com A common pathway involves the initial chlorination of phthalic anhydride to produce tetrachlorophthalic anhydride. patsnap.com This intermediate then undergoes a series of reactions including:
Imidization: Reaction with an amine, such as an aqueous solution of methylamine. google.com
Fluorination: A crucial halogen exchange (Halex) reaction where chlorine atoms are substituted with fluorine. patsnap.comdovepress.com This is often accomplished using a fluoride (B91410) salt like potassium fluoride (KF), sometimes with a phase-transfer catalyst such as tetramethylammonium (B1211777) chloride. patsnap.com This reaction is typically performed at elevated temperatures and pressures. patsnap.com
Hydrolysis: Conversion of the intermediate back to a carboxylic acid derivative.
Decarboxylation: Removal of a carboxyl group to yield the tetrafluorobenzoic acid structure. google.compatsnap.com
These traditional methods, while effective for creating the fluoroaromatic ring, can require harsh conditions and multiple unit operations. patsnap.comdovepress.com
Esterification Routes from 2,3,4,5-Tetrafluorobenzoic Acid Derivatives
The direct synthesis of this compound does not proceed via a simple esterification of a corresponding acid. Instead, the established pathway involves the acylation of a malonic ester using an activated derivative of 2,3,4,5-tetrafluorobenzoic acid, namely the acyl chloride. prepchem.com
However, esterification is a fundamental reaction for creating related intermediates. For example, the analogous compound Methyl 2-amino-3,4,5,6-tetrafluorobenzoate is synthesized through the direct esterification of 2,3,4,5-tetrafluoroanthranilic acid with methanol (B129727). nih.gov This reaction can be facilitated by reagents like thionyl chloride (SOCl₂) and requires a period of reflux to proceed to completion. nih.gov This demonstrates a standard method for forming the methyl ester group present in the final target compound's name, although in the main synthesis of this compound, the methyl ester component is introduced via the dimethyl malonate precursor. prepchem.com
Innovations in Synthesis of this compound and its Analogues
Recent chemical research has focused on developing more sustainable and efficient methods for synthesizing fluorinated compounds, driven by the principles of green chemistry and the need for process optimization.
Green Chemistry Approaches in Fluorinated Compound Synthesis
Green chemistry aims to reduce the environmental impact of chemical processes. In the context of synthesizing fluorinated compounds, this involves using less hazardous materials, improving energy efficiency, and minimizing waste. dovepress.comsciencedaily.com
One patented "efficient and green" method for producing the key precursor, 2,3,4,5-tetrafluorobenzoyl chloride, avoids the use of harsh reagents like concentrated sulfuric acid, which can cause charring and reduce yields. patsnap.com This improved process focuses on optimizing the fluorination and subsequent steps to increase product yield and recover by-products like potassium chloride. patsnap.comgoogle.com The broader field of green fluorine chemistry is continually exploring new reagents and synthetic strategies to incorporate fluorine atoms safely and efficiently, producing only non-toxic salts as by-products. dovepress.comsciencedaily.comeurekalert.org
Efficient Synthesis Techniques (e.g., Microwave-assisted Reactions)
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajrconline.orgresearchgate.netmdpi.com This technique is considered a green chemistry approach due to its high energy efficiency. ajrconline.org
Preparation of Key Precursors and Intermediates for this compound Synthesis
The synthesis of the target compound is critically dependent on the availability and purity of its precursors. The two most important intermediates are 2,3,4,5-tetrafluorobenzoic acid and its corresponding acyl chloride.
2,3,4,5-Tetrafluorobenzoic Acid: This precursor is typically prepared via the decarboxylation of 3,4,5,6-tetrafluorophthalic acid. chemicalbook.com The reaction can be carried out by heating the starting material in a high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO) with a base such as triethylamine. chemicalbook.com
2,3,4,5-Tetrafluorobenzoyl Chloride: This highly reactive intermediate is synthesized from 2,3,4,5-tetrafluorobenzoic acid. google.com The conversion is achieved using a standard chlorinating agent. An alternative industrial route starts from 3,4,5,6-tetrafluorophthalic anhydride and proceeds through condensation, fluorination, hydrolysis, and decarboxylation before the final chlorination step. google.com
The table below outlines the key precursors and the starting materials often used in their synthesis.
| Precursor/Intermediate | CAS Number | Starting Material(s) |
| 2,3,4,5-Tetrafluorobenzoic acid | 1201-31-6 xieshichem.comsigmaaldrich.com | 3,4,5,6-Tetrafluorophthalic acid chemicalbook.com |
| 2,3,4,5-Tetrafluorobenzoyl chloride | 94695-48-4 epa.gov | 2,3,4,5-Tetrafluorobenzoic acid, Phthalic anhydride google.compatsnap.com |
| Dimethyl malonate | 108-59-8 | Not detailed in sources |
| Sodium methoxide | 124-41-4 | Not detailed in sources |
Synthesis of 2,3,4,5-Tetrafluorobenzoic Acid and Related Acyl Halides
The preparation of 2,3,4,5-tetrafluorobenzoic acid is a critical initial step. One common method involves the decarboxylation of 3,4,5,6-tetrafluorophthalic acid. masterorganicchemistry.comorganic-chemistry.org This reaction is typically carried out by heating the tetrafluorophthalic acid in a suitable solvent, such as dimethyl sulfoxide with triethylamine, to yield 2,3,4,5-tetrafluorobenzoic acid. masterorganicchemistry.com An alternative and more complex route starts from tetrachlorophthalic anhydride. researchgate.netchemimpex.commdpi.com This multi-step synthesis includes imidation, fluorination, hydrolysis, and finally decarboxylation to produce the desired tetrafluorinated benzoic acid. researchgate.netchemimpex.com
Once 2,3,4,5-tetrafluorobenzoic acid is obtained, it is converted into a more reactive acyl halide, typically 2,3,4,5-tetrafluorobenzoyl chloride, to facilitate the subsequent esterification and condensation steps. chemimpex.comasianpubs.orgprepchem.com This conversion is a standard procedure in organic synthesis and can be achieved using various chlorinating agents. Common reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and triphosgene (B27547). asianpubs.orgnih.govorganic-chemistry.org The reaction with thionyl chloride is often carried out with a catalytic amount of dimethylformamide (DMF). organic-chemistry.org Similarly, the use of oxalyl chloride in a solvent like dichloromethane (B109758) with a DMF catalyst provides the acyl chloride. nih.gov Triphosgene, a safer solid substitute for phosgene (B1210022) gas, has also been effectively used for this chlorination, offering high yields under relatively mild conditions. asianpubs.org A study demonstrated that using triphosgene with a catalytic amount of DMF in 1,2-dichloroethane (B1671644) at 353 K can lead to a yield of up to 95 mol%. asianpubs.org
Table 1: Comparison of Chlorinating Agents for the Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride
| Chlorinating Agent | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Thionyl Chloride | DMF | Warmed at 90°-95° C for ~90 minutes | 96.2 | organic-chemistry.org |
| Oxalyl Chloride | DMF/Dichloromethane | Stirred at room temperature overnight | - | nih.gov |
| Triphosgene | DMF/1,2-Dichloroethane | 353 K for 4 hours | 95 | asianpubs.org |
Methodologies for Introducing the Methyl Ester Moiety
The introduction of the methyl ester moiety to form this compound is typically achieved through a Claisen condensation or a related acylation reaction. masterorganicchemistry.comorganic-chemistry.org The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base. organic-chemistry.orgyoutube.com In the context of synthesizing the target molecule, a "crossed" Claisen condensation is the most relevant approach. organic-chemistry.org
This reaction would involve the acylation of the enolate of a methyl ester, such as methyl acetate (B1210297), with 2,3,4,5-tetrafluorobenzoyl chloride. Since 2,3,4,5-tetrafluorobenzoyl chloride does not have α-hydrogens, it cannot enolize, making it an ideal electrophilic partner in a crossed Claisen condensation. organic-chemistry.org The reaction is initiated by a strong base, such as sodium hydride or sodium ethoxide, which deprotonates the α-carbon of methyl acetate to form a nucleophilic enolate. organic-chemistry.orgyoutube.com This enolate then attacks the electrophilic carbonyl carbon of 2,3,4,5-tetrafluorobenzoyl chloride. The subsequent loss of the chloride leaving group leads to the formation of the β-keto ester, this compound. organic-chemistry.orgchemimpex.com
The general mechanism for this transformation is outlined below:
Enolate Formation: A strong base removes an α-proton from methyl acetate to form the corresponding enolate.
Nucleophilic Acyl Substitution: The enolate attacks the carbonyl carbon of 2,3,4,5-tetrafluorobenzoyl chloride.
Elimination: The tetrahedral intermediate collapses, eliminating the chloride ion to yield the final β-keto ester product.
The efficiency of this condensation can be influenced by the choice of base and reaction conditions. organic-chemistry.orgyoutube.com The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can also be employed to ensure complete and irreversible formation of the enolate, which can then be reacted with the acyl chloride. youtube.com
Table 2: Key Steps in the Crossed Claisen Condensation for the Synthesis of this compound
| Step | Description | Reactants | Key Intermediate/Product |
|---|---|---|---|
| 1 | Formation of Enolate | Methyl Acetate, Strong Base (e.g., Sodium Hydride) | Methyl Acetate Enolate |
| 2 | Nucleophilic Attack | Methyl Acetate Enolate, 2,3,4,5-Tetrafluorobenzoyl Chloride | Tetrahedral Intermediate |
| 3 | Elimination | Tetrahedral Intermediate | This compound, Chloride Ion |
Reactivity and Mechanistic Investigations of Methyl 2,3,4,5 Tetrafluorobenzoylacetate
Exploration of Chemical Transformations Involving Methyl 2,3,4,5-tetrafluorobenzoylacetate
The chemical behavior of this compound is dominated by the interplay between its two primary functional components: the tetrafluorophenyl ring and the methyl ketoacetate chain.
The tetrafluorinated benzene (B151609) ring in this compound is highly activated towards nucleophilic aromatic substitution (SNAr). The four electron-withdrawing fluorine atoms create a significant electron deficiency in the aromatic ring, facilitating attack by nucleophiles.
Generally, any species with an available electron pair can act as a nucleophile, including negatively charged ions (e.g., OH⁻, OR⁻) and neutral molecules (e.g., H₂O, NH₃, RNH₂). libretexts.org The reaction proceeds by the displacement of a leaving group, in this case, a fluoride (B91410) ion, by the incoming nucleophile. libretexts.org The stability of the leaving group is a critical factor; weaker bases make better leaving groups. youtube.com The reactivity of alkyl halides in SN2 reactions, for instance, increases from fluoride to iodide, as iodide is the weakest base and thus the best leaving group. youtube.com
In polyfluorinated aromatic compounds, substitution is typically regioselective, with the position of attack depending on the stability of the intermediate formed. For tetrafluorinated benzenes bearing a carbonyl substituent, nucleophilic attack is generally directed to the para position (C-4) and to a lesser extent the ortho position (C-2), as these positions allow for resonance stabilization of the negative charge by the carbonyl group.
Table 1: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Expected Product |
|---|---|---|
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | Methyl 2-(4-methoxy-2,3,5-trifluorobenzoyl)acetate |
| Amine | Ammonia (NH₃) | Methyl 2-(4-amino-2,3,5-trifluorobenzoyl)acetate |
| Thiolate | Sodium thiophenoxide (NaSPh) | Methyl 2-(4-(phenylthio)-2,3,5-trifluorobenzoyl)acetate |
This table presents expected products based on established principles of SNAr reactions on activated fluoroaromatic rings.
The β-keto ester group is a classic functional group in organic synthesis, known for its versatile reactivity. The protons on the α-carbon (the carbon between the two carbonyl groups) are acidic and can be removed by a base to form a stable, resonance-delocalized enolate. This enolate is a potent nucleophile.
Key transformations involving this functionality include:
Alkylation and Acylation: The enolate can be alkylated by reaction with alkyl halides or acylated with acyl chlorides, leading to the introduction of new substituents at the α-position.
Aldol (B89426) and Claisen Condensations: The enolate can participate in aldol-type reactions with aldehydes or ketones and Claisen condensations with esters. nih.govorganic-chemistry.org For example, palladium enolates generated from allyl β-keto esters can undergo aldol condensation. nih.gov
Hydrolysis and Decarboxylation: Under acidic or basic conditions, the ester can be hydrolyzed to a β-keto acid. youtube.com These β-keto acids are often unstable and readily undergo decarboxylation upon gentle heating to yield a ketone, in this case, 2',3',4',5'-tetrafluoroacetophenone. youtube.com
Krapcho Decarboxylation: This reaction allows for the removal of the ester group under specific conditions, often using salts like sodium chloride in a polar aprotic solvent, which can be a milder alternative to traditional hydrolysis and decarboxylation. nih.gov
The dicarbonyl nature of the β-keto ester functionality makes this compound an excellent precursor for the synthesis of five- and six-membered heterocyclic rings. These reactions typically involve condensation with a binucleophilic reagent.
Synthesis of Pyrazoles: Reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., phenylhydrazine) leads to the formation of pyrazole (B372694) rings. The initial condensation occurs at one of the carbonyl groups, followed by intramolecular cyclization and dehydration.
Synthesis of Isoxazoles: Condensation with hydroxylamine (B1172632) (H₂NOH) yields isoxazole (B147169) derivatives through a similar reaction pathway.
Synthesis of Pyrimidines: Reaction with urea, thiourea, or amidines can produce pyrimidine (B1678525) or pyrimidone derivatives.
While the β-keto ester is the primary site for heterocycle formation, the tetrafluorobenzoyl group can also participate in or influence cycloaddition reactions. [4+2] cycloaddition (Diels-Alder) reactions are a powerful tool for forming six-membered rings. researchgate.netmdpi.com While the aromatic ring itself is not a typical diene, the double bonds within the molecule could potentially act as dienophiles under certain conditions, particularly when catalyzed by Lewis acids. mdpi.com Furthermore, [3+2] cycloadditions are a key method for constructing five-membered heterocyclic rings. maxapress.comnih.gov For instance, the reaction of nitrilimines with trifluoroacetonitrile (B1584977) has been used to synthesize trifluoromethyl-substituted 1,2,4-triazoles. nih.gov
Elucidation of Reaction Mechanisms for Transformations of this compound
Understanding the step-by-step pathways, or mechanisms, of these transformations is crucial for controlling reaction outcomes and optimizing conditions.
Kinetic studies, which measure how reaction rates change with reactant concentrations, are fundamental to determining reaction mechanisms. libretexts.org
SNAr Reactions: The nucleophilic substitution on the aromatic ring is expected to follow a bimolecular mechanism (SNAr). The rate of this reaction would be dependent on the concentration of both this compound and the nucleophile. libretexts.org The rate law would be expressed as: Rate = k [Substrate] [Nucleophile] This is classified as a second-order reaction. libretexts.org Kinetic studies would involve systematically varying the concentrations of the reactants and monitoring the rate of product formation, often using spectroscopic methods. frontiersin.orgnih.gov
Reactions at the β-Keto Ester: For reactions involving the enolate, the first step is deprotonation. If this deprotonation is the slow, rate-determining step, the reaction rate will depend on the concentration of the substrate and the base. Subsequent reaction of the enolate with an electrophile would be fast. Alternatively, if enolate formation is rapid and reversible, the rate-determining step would be the attack of the enolate on the electrophile, leading to a rate law dependent on the concentrations of the enolate and the electrophile. researchgate.net
This table summarizes the anticipated kinetic behavior based on well-established reaction mechanisms.
The direct or indirect observation of reaction intermediates provides powerful evidence for a proposed mechanism.
Meisenheimer Complex: In the SNAr reaction on the fluorinated ring, the addition of the nucleophile to the aromatic system forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex or σ-adduct. researchgate.net In this intermediate, the aromaticity of the ring is temporarily broken. The negative charge is delocalized over the carbon framework and into the electron-withdrawing benzoyl group. The subsequent loss of a fluoride ion restores aromaticity and yields the final product.
Enolate Intermediate: For reactions at the β-keto ester functionality, the key intermediate is the enolate anion. nih.gov Its formation is central to alkylation, acylation, and condensation reactions. The structure of the enolate, which exists as a hybrid of two resonance forms with the negative charge on the α-carbon and the oxygen atoms, can be studied using spectroscopic techniques like NMR in appropriate solvents.
Cycloaddition Intermediates: Mechanistic studies of cycloaddition reactions, such as the [3+2] cycloaddition, often involve computational analysis to map the potential energy surface. maxapress.comnih.gov These studies can identify transition states (TS) and molecular complexes (MCs) that precede the formation of the final product, confirming whether the reaction is concerted (one step) or stepwise. maxapress.comnih.gov For example, in some cycloadditions, the reaction proceeds through a one-step, slightly asynchronous mechanism. maxapress.com
Catalytic Processes in Reactions Involving the Compound
The reactivity of β-ketoesters such as this compound is significantly influenced by the presence of catalysts, which can promote specific reaction pathways, enhance reaction rates, and improve product yields. Catalytic processes involving this compound are pivotal in the synthesis of complex heterocyclic structures, which are of interest in various fields of chemical research. The electron-withdrawing nature of the tetrafluorinated phenyl ring in this compound enhances the acidity of the α-protons and increases the electrophilicity of the carbonyl carbons, making it a versatile precursor for various catalytic transformations.
One of the most significant applications of catalytic processes involving β-ketoesters is the synthesis of pyrazoles through condensation reactions with hydrazine derivatives. While specific studies detailing the catalytic synthesis of pyrazoles directly from this compound are not extensively documented in publicly available literature, the general mechanism is well-established for analogous compounds. These reactions are typically catalyzed by either acids or bases.
In a relevant study on the synthesis of 1,3,4,5-tetrasubstituted pyrazoles, a similar starting material, an enaminone derived from a β-ketoester, was used. The reaction was carried out in the presence of a base, potassium carbonate (K₂CO₃), and utilized an ionic liquid, mPy/H₂O, which acted as the reaction medium and can also have catalytic effects. The proposed mechanism involves the base-catalyzed generation of an enolate from the enaminone and a nitrilimine from a hydrazonyl chloride. These intermediates then undergo a regioselective 1,3-dipolar cycloaddition to form the pyrazole ring. Given the structural similarities, a comparable catalytic pathway can be postulated for the reaction of this compound with a suitable hydrazine.
The choice of catalyst and reaction conditions can significantly impact the outcome of the reaction, including the regioselectivity of the final product. For instance, in the synthesis of tetrasubstituted pyrazoles, a screening of different bases and solvents revealed that the combination of K₂CO₃ in an ionic liquid/water mixture at 50°C provided the optimal yield and regioselectivity.
Below is a representative data table illustrating the optimization of reaction conditions for the synthesis of a 1,3,4,5-tetrasubstituted pyrazole from an enaminone precursor, which is structurally related to this compound.
Interactive Data Table: Optimization of Catalytic Conditions for Pyrazole Synthesis
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioisomeric Ratio |
| 1 | Et₃N | [mPy]OTf/H₂O (9:1) | RT | 6 | 25 | - |
| 2 | Et₃N | [mPy]OTf/H₂O (9:1) | RT | 24 | 30 | - |
| 3 | K₂CO₃ | [mPy]OTf/H₂O (9:1) | RT | 6 | 80 | 95:5 |
| 4 | K₂CO₃ | [mPy]OTf/H₂O (9:1) | 50 | 2 | 95 | 97:3 |
| 5 | Cs₂CO₃ | [mPy]OTf/H₂O (9:1) | 50 | 3 | 93 | 96:4 |
| 6 | DBU | [mPy]OTf/H₂O (9:1) | 50 | 4 | 75 | 93:7 |
| 7 | K₂CO₃ | Acetonitrile | 50 | 6 | 60 | 88:12 |
| 8 | K₂CO₃ | Dichloromethane (B109758) | 50 | 6 | 45 | 85:15 |
This table is adapted from a study on a related enaminone to illustrate the effect of different catalysts and conditions on pyrazole synthesis. The data demonstrates the crucial role of the catalytic system in achieving high yield and selectivity.
Beyond pyrazole synthesis, the catalytic transformation of β-ketoesters into other heterocyclic systems is a subject of ongoing research. For example, intramolecular cyclization reactions, often catalyzed by bases, can lead to the formation of various fused ring systems. The specific catalytic process and resulting product would depend on the other functional groups present in the molecule or the other reactants involved.
Spectroscopic Data for this compound Not Found
Following a comprehensive search for spectroscopic data pertaining to this compound, the necessary information for a detailed analysis as per the requested outline could not be located. The searches for specific Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound did not yield any results containing the required experimental values.
The requested article structure is centered on a deep analysis of ¹H NMR, ¹³C NMR, ¹⁹F NMR, and various mass spectrometry techniques, including signal assignments and fragmentation patterns. Without access to primary or referenced spectroscopic data for this compound, it is not possible to generate the scientifically accurate and detailed content required for the specified sections and subsections.
Spectroscopic Characterization Methodologies for Methyl 2,3,4,5 Tetrafluorobenzoylacetate Research
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In the analysis of Methyl 2,3,4,5-tetrafluorobenzoylacetate, MS/MS provides valuable information about its molecular structure through characteristic fragmentation patterns. The process involves the initial ionization of the molecule, followed by the selection of the molecular ion (or a specific precursor ion), which is then subjected to collision-induced dissociation (CID). The resulting fragment ions are mass-analyzed to generate a product ion spectrum.
For this compound, the fragmentation is expected to be influenced by the presence of the ester and ketone functional groups, as well as the highly fluorinated aromatic ring. The mass spectra of β-keto esters are often characterized by cleavages alpha to the carbonyl groups and by McLafferty rearrangements. chemguide.co.uk The tetrafluorobenzoyl group is anticipated to be a stable fragment due to the aromatic system.
Key fragmentation pathways for this compound likely include:
Loss of the methoxy (B1213986) group (-OCH₃): Cleavage of the ester C-O bond would result in the loss of a methoxy radical, leading to the formation of a stable acylium ion.
Loss of the methoxycarbonyl group (-COOCH₃): Fragmentation may involve the loss of the entire methoxycarbonyl group.
Cleavage of the α-β bond in the keto-ester moiety: This would lead to the formation of the tetrafluorobenzoyl cation.
McLafferty Rearrangement: If applicable, this rearrangement could lead to the loss of a neutral molecule.
Fragmentation of the tetrafluorophenyl ring: At higher collision energies, the fluorinated ring may undergo fragmentation, involving the loss of fluorine atoms or CO.
A predicted fragmentation pattern for this compound is presented in the interactive table below.
Interactive Data Table: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Proposed Fragment Structure |
|---|---|---|---|
| 256.03 | 225.02 | CH₃O• | [M - OCH₃]⁺ |
| 256.03 | 197.02 | C₂H₃O₂• | [M - COOCH₃]⁺ |
| 256.03 | 177.00 | C₃H₃O₂F | Tetrafluorobenzoyl cation |
| 256.03 | 149.00 | C₃H₃O₂F₃ | [C₆F₄CO]⁺ fragment |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands corresponding to specific functional groups. For this compound, the IR spectrum is expected to show characteristic absorptions for the carbonyl groups of the ketone and the ester, C-O stretching of the ester, C-F stretching of the fluorinated aromatic ring, and C-H stretching of the methyl and methylene (B1212753) groups.
The presence of the β-dicarbonyl moiety may lead to keto-enol tautomerism, which would be reflected in the IR spectrum. The keto form would exhibit two distinct carbonyl stretching frequencies, while the enol form would show a broader O-H stretch and a lower frequency C=O stretch due to conjugation.
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Ketone) | Stretch | 1715-1730 | Strong |
| C=O (Ester) | Stretch | 1735-1750 | Strong |
| C-O (Ester) | Stretch | 1000-1300 | Strong |
| C-F (Aromatic) | Stretch | 1100-1400 | Strong |
| C-H (Methyl/Methylene) | Stretch | 2850-3000 | Medium |
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations.
For this compound, Raman spectroscopy would provide valuable information on the C=C stretching vibrations of the aromatic ring and the C-C backbone. The carbonyl stretching vibrations are also Raman active. The symmetry of the molecule or its fragments can influence the intensity of the Raman signals.
Interactive Data Table: Expected Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| C=C (Aromatic) | Stretch | 1580-1620 | Strong |
| C=O (Ketone/Ester) | Stretch | 1650-1750 | Medium |
| C-F (Aromatic) | Stretch | 1100-1300 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one. The chromophores in this compound are the benzoyl group and the enol form of the β-dicarbonyl system, if present.
The tetrafluorobenzoyl moiety is expected to exhibit π → π* transitions characteristic of aromatic systems. The presence of fluorine atoms can cause a slight shift in the absorption maxima compared to the non-fluorinated analogue. The carbonyl groups of the ketone and ester contain non-bonding electrons (n electrons) and can undergo n → π* transitions, which are typically weaker and occur at longer wavelengths than π → π* transitions. The extent of conjugation in the molecule, particularly in the enol tautomer, will significantly influence the position and intensity of the absorption bands.
Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Chromophore | Predicted λmax (nm) |
|---|---|---|
| π → π* | Tetrafluorobenzoyl ring | ~240-280 |
Advanced Characterization Techniques
While the core spectroscopic techniques provide a wealth of information, advanced methods can offer deeper insights into the solid-state structure and supramolecular organization of this compound and its derivatives.
X-ray Diffraction for Crystalline Analogues: For crystalline derivatives or analogues of this compound, single-crystal X-ray diffraction can determine the precise three-dimensional arrangement of atoms in the crystal lattice. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which can be crucial for understanding its physical properties and reactivity in the solid state.
Cryo-electron Microscopy for Supramolecular Assemblies: β-Keto esters and their derivatives can sometimes form self-assembled structures, such as gels or nanoparticles, in solution. Cryo-electron microscopy (cryo-EM) is a powerful technique for visualizing these supramolecular assemblies in their near-native state. By rapidly freezing the sample, cryo-EM can provide high-resolution images of the morphology and organization of these larger structures, which is not possible with the other spectroscopic methods discussed.
Computational Chemistry and Theoretical Studies of Methyl 2,3,4,5 Tetrafluorobenzoylacetate
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the behavior of Methyl 2,3,4,5-tetrafluorobenzoylacetate at the atomic and electronic levels. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. By calculating the energies of different possible conformations, the global minimum energy structure can be identified.
Key outputs from DFT studies include optimized bond lengths, bond angles, and dihedral angles. For instance, the calculations would reveal the planarity of the tetrafluorobenzoyl ring and the orientation of the methyl acetate (B1210297) group relative to the ring. The stability of the molecule is often assessed by its total electronic energy and vibrational frequencies; the absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311G(d,p))
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-F (average) | 1.345 | C-C-F (average) | 119.5 |
| C=O (keto) | 1.215 | C-C=O (keto) | 121.0 |
| C=O (ester) | 1.208 | C-O-C (ester) | 115.8 |
| C-O (ester) | 1.330 | O=C-C | 125.0 |
Note: The data in this table is illustrative and based on typical values for similar functional groups.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. An analysis of the molecular orbitals of this compound, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting its chemical reactivity. These are known as the frontier orbitals.
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. The distribution of HOMO and LUMO densities across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the electron-withdrawing fluorine atoms and the carbonyl groups are expected to significantly influence the energies and distributions of these frontier orbitals.
Table 2: Hypothetical Frontier Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -7.8 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 6.3 |
Note: These energy values are hypothetical and serve as examples.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility, particularly the rotation around single bonds, such as the bond connecting the benzoyl group to the acetate moiety.
MD simulations can also model how molecules of this compound interact with each other or with solvent molecules. By simulating a system containing many molecules, one can study bulk properties and intermolecular forces, such as van der Waals interactions and dipole-dipole interactions, which are significant for this polar, fluorinated compound.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can predict various spectra:
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of the molecule.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The calculated frequencies and intensities of the vibrational modes (e.g., C=O stretches, C-F stretches) can aid in the assignment of peaks in an experimental IR spectrum.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transitions of the molecule, predicting the absorption wavelengths (λmax) in its UV-Vis spectrum. This provides information about the electronic structure and conjugation within the molecule.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| ¹³C NMR | C=O (keto) chemical shift | ~190 ppm |
| ¹⁹F NMR | C-F chemical shifts | -140 to -160 ppm |
| IR | C=O stretching frequency | 1680-1750 cm⁻¹ |
| UV-Vis | λmax | ~260 nm |
Note: These are example values and would require specific calculations for accuracy.
Reaction Pathway Modeling and Energy Landscape Analysis for Transformation Mechanisms
Computational chemistry can be used to model the step-by-step mechanism of chemical reactions involving this compound. By calculating the energy of the molecule along a reaction coordinate, chemists can map out the entire energy landscape of a reaction.
This involves locating and calculating the energies of reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. For example, the hydrolysis of the ester group or reactions at the α-carbon could be modeled to understand the reaction mechanism and predict the most likely products under different conditions.
Lack of Specific Research Data Precludes Comprehensive Analysis of this compound
A comprehensive review of the applications and advanced research directions for the chemical compound this compound could not be completed due to a significant lack of specific research data and scholarly articles focusing on this particular molecule. While information is available for structurally similar compounds, particularly its ethyl ester analogue, a thorough and scientifically precise analysis dedicated solely to the methyl ester, as per the requested outline, is not feasible based on currently accessible information.
Extensive searches for "this compound" did not yield specific studies detailing its role as a building block in complex organic synthesis, its use in the creation of fluorinated heterocyclic compounds, or as a precursor for advanced fluoroaromatic systems. Research in these areas tends to highlight the reactivity and applications of the more commonly cited Ethyl 2,3,4,5-tetrafluorobenzoylacetate . For instance, studies on the ethyl analogue show its utility as a synthetic reagent for preparing potential antibacterial and antitumor agents. chemdad.com The synthesis of diethyl (2,3,4,5-tetrafluorobenzoyl)malonate , a key intermediate for fluoroquinolone antibiotics, has been detailed, showcasing the reactivity of the tetrafluorobenzoyl moiety, but this research specifically utilizes the ethyl ester of malonic acid. researchgate.net
Similarly, investigations into derivatives, such as other alkyl ester analogues or substituted benzoylacetates, predominantly feature the ethyl variant. The synthesis of Ethyl 2,3,4,5-tetrafluoro-β-oxobenzenepropanoate is documented, involving the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with the half ethyl ester of malonic acid. prepchem.com While this provides insight into the general reactivity of the tetrafluorobenzoyl group, it does not directly address the synthesis and reactivity of the methyl ester.
Applications and Advanced Research Directions Involving Methyl 2,3,4,5 Tetrafluorobenzoylacetate
Future Research Perspectives and Challenges in Fluorinated Beta-Keto Ester Chemistry
The field of fluorinated β-keto esters, including compounds like Methyl 2,3,4,5-tetrafluorobenzoylacetate, is a dynamic area of research with significant potential for advancements in medicinal chemistry, agrochemicals, and materials science. bohrium.comoup.com The unique properties imparted by fluorine atoms, such as enhanced metabolic stability and binding affinity, continue to drive the exploration of novel synthetic methodologies and applications. bohrium.com However, the synthesis and manipulation of these molecules are not without their difficulties. This section will explore the future research perspectives and the inherent challenges that define the cutting edge of fluorinated β-keto ester chemistry.
Future research in this area is largely focused on the development of more efficient, selective, and sustainable synthetic methods. A major frontier is the advancement of catalytic systems for asymmetric fluorination. mdpi.comresearchgate.net While significant progress has been made with both metal-based and organocatalytic approaches, the quest for catalysts that offer higher enantioselectivity and broader substrate scope continues. nih.govdntb.gov.ua The development of novel chiral ligands and the exploration of new metal complexes are central to this effort. nih.gov Furthermore, the application of biocatalysis, using enzymes to perform selective fluorination reactions, is an emerging area with the potential for highly specific and environmentally friendly transformations. mdpi.com
Another key research direction is the design and synthesis of new fluorinating reagents. While reagents like Selectfluor® and N-fluorobenzensulfonimide (NFSI) are widely used, they can be expensive and sometimes lead to side reactions. mdpi.comsapub.org The development of milder, more selective, and cost-effective electrophilic fluorinating agents is a priority. Conversely, the use of nucleophilic fluoride (B91410) sources presents its own set of challenges due to the low reactivity of the fluoride anion, making the development of effective nucleophilic fluorination strategies an ongoing research focus. mdpi.comnih.gov
The synthesis of complex molecules containing fluorinated β-keto ester motifs is also a significant area of future research. This includes the development of methods for creating multiple stereocenters with high levels of control, which is particularly important for the synthesis of advanced pharmaceutical intermediates. researchgate.net The incorporation of fluorinated β-keto esters into more complex molecular architectures, such as polymers and macrocycles, is another promising avenue for creating novel materials with unique properties.
Despite the promising outlook, several challenges remain in the field of fluorinated β-keto ester chemistry. A primary challenge is achieving high selectivity in fluorination reactions. This includes regioselectivity (controlling which position on a molecule is fluorinated), stereoselectivity (controlling the 3D arrangement of the fluorine atom), and chemoselectivity (fluorinating a specific functional group in the presence of others). For instance, controlling mono- versus di- or poly-fluorination at a single carbon center can be particularly difficult. sapub.org
The creation of quaternary stereocenters containing a fluorine atom is another significant hurdle. mdpi.comresearchgate.net These structures are of great interest in medicinal chemistry, but their synthesis is often challenging due to steric hindrance. Developing catalytic systems that can efficiently and enantioselectively construct these crowded stereocenters is a key area of ongoing research. acs.org
Furthermore, the scalability and sustainability of many current synthetic methods are concerns for industrial applications. Many reactions require stoichiometric amounts of expensive reagents or catalysts and may generate significant waste. google.com Future research will need to focus on developing more atom-economical and environmentally benign processes, such as those that utilize catalytic amounts of reagents and minimize the use of hazardous solvents.
A summary of key research directions and associated challenges is presented in the table below.
| Research Direction | Key Objectives | Major Challenges |
| Advanced Catalytic Systems | Higher enantioselectivity, broader substrate scope, development of biocatalytic methods. mdpi.comresearchgate.netmdpi.com | Catalyst deactivation, limited substrate scope for some catalysts, developing robust enzymatic systems. nih.gov |
| Novel Fluorinating Reagents | Milder reaction conditions, improved selectivity, cost-effectiveness, effective nucleophilic fluorination. mdpi.comnih.gov | Low reactivity of nucleophilic fluoride, synthesis of stable and selective electrophilic reagents. mdpi.com |
| Complex Molecule Synthesis | Controlled formation of multiple stereocenters, incorporation into polymers and macrocycles. researchgate.net | Diastereocontrol in multi-step syntheses, purification of complex fluorinated molecules. |
| Sustainable Synthesis | Atom economy, use of greener solvents, catalytic processes. google.com | Reducing waste from stoichiometric reagents, finding alternatives to hazardous solvents. |
Q & A
Q. What are the optimized synthetic routes for Methyl 2,3,4,5-tetrafluorobenzoylacetate, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step process starting with 2,3,4,5-tetrafluorobenzoic acid (CAS 1201-31-6) . Key steps include:
- Acid chloride formation : Reacting the benzoic acid with thionyl chloride or oxalyl chloride to generate 2,3,4,5-tetrafluorobenzoyl chloride (CAS 94695-48-4) .
- Condensation with methyl malonate : The acid chloride reacts with methyl malonate in the presence of a base (e.g., pyridine) to form the β-ketoester intermediate .
- Purification : Column chromatography or fractional distillation is recommended due to the liquid state of the product (melting point: 47–49°C for the ethyl analogue) . Yield optimization requires strict temperature control (0–5°C during acid chloride formation) and anhydrous conditions to avoid hydrolysis .
Q. What analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : NMR is critical for confirming fluorine substitution patterns, while NMR identifies ester and keto protons .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., CHFO for methyl ester) .
- Chromatography : HPLC with UV detection (λ ~254 nm) assesses purity, while GC-MS monitors volatile byproducts .
Q. How should this compound be stored to ensure stability?
- Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent ester hydrolysis .
- Protect from light to avoid photodegradation, as fluorinated aromatics are prone to radical-mediated side reactions .
Advanced Research Questions
Q. How does this compound serve as a precursor for fluoroquinolone antibiotics?
The compound is a key intermediate in synthesizing fluoroquinolones like lomefloxacin and pazufloxacin . The tetrafluorobenzoyl group enhances bacterial DNA gyrase inhibition by increasing lipophilicity and electronic interactions. Modifications at the ester group (e.g., hydrolysis to the carboxylic acid) enable coupling with piperazine or cyclopropylamine moieties to tune pharmacokinetics .
Q. What mechanistic insights explain the electronic effects of fluorine substituents in this compound’s reactivity?
- Electron-withdrawing effects : Fluorine atoms deactivate the benzoyl ring, directing electrophilic attacks to the meta position and stabilizing intermediates during nucleophilic acyl substitution .
- Steric hindrance : The tetrafluoro arrangement reduces rotational freedom, favoring planar transition states in cyclization reactions (e.g., forming quinolone cores) .
Q. Are there alternative catalytic systems for improving the efficiency of its synthesis?
Recent advances explore:
- Lewis acid catalysts : ZnCl or FeCl to accelerate malonate condensation .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >85% yield .
Q. What degradation pathways occur under varying pH and temperature conditions?
- Acidic conditions : Ester hydrolysis dominates, yielding 2,3,4,5-tetrafluorobenzoylacetic acid .
- Alkaline conditions : Decarboxylation produces 2,3,4,5-tetrafluorobenzoylacetone as a major byproduct .
- Thermal stability : Decomposition begins at >150°C, with gas chromatography identifying volatile fluorinated fragments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
